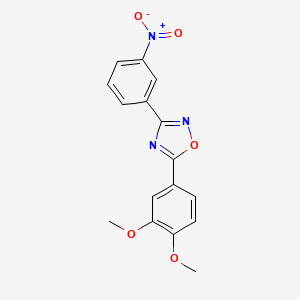

![molecular formula C14H16N6O2S2 B5511313 2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)

2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with structures similar to the specified compound often involves multi-step synthetic routes that include the formation of the triazole and thiadiazole rings, as well as the introduction of the furyl group. These processes typically require specific reagents and conditions to ensure the desired connectivity and functional group integrity (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, S, O) in the rings, which significantly influence the electronic distribution and molecular geometry. X-ray diffraction and NMR spectroscopy are common techniques used for structural elucidation. For example, compounds with similar thiadiazole and triazole moieties have been structurally characterized, revealing insights into their conformations and intermolecular interactions (Ismailova et al., 2014).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the electron-rich heterocycles and the presence of multiple functional groups. They can undergo various chemical reactions including nucleophilic substitutions, electrophilic additions, and cycloadditions. The thiadiazole and triazole rings, in particular, are known for their ability to participate in coordination chemistry and form complexes with metals, which can be explored for catalysis and other applications (Filimonov et al., 2017).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity of these compounds are significantly influenced by their molecular structures. The presence of heteroatoms and aromatic systems typically enhances the compound's stability and solubility in organic solvents. The detailed physical properties can be determined using various analytical techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are dictated by the heterocyclic components and functional groups present in the molecule. The electron-withdrawing or donating nature of the substituents affects the compound's reactivity. Studies on similar compounds have shown that the triazole and thiadiazole rings can impact the compound's ability to act as a ligand in coordination complexes, potentially offering unique chemical properties (Boechat et al., 2011).

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

Compounds related to 5-nitrofurans with heterocyclic substituents, including those with triazole and thiadiazole rings, have been investigated for their carcinogenicity. These studies highlight the importance of assessing the safety profiles of such compounds when considering their potential therapeutic applications (Cohen et al., 1975).

Antimicrobial and Antituberculosis Activity

The antimicrobial and antituberculosis activities of novel thiazole derivatives, including those incorporating triazole rings, have been explored. Such compounds demonstrate significant potential in addressing various infectious diseases, showcasing the broad spectrum of biological activities that compounds with similar structures can exhibit (Mir et al., 1991; Cankiliç & Yurttaş, 2017).

Inhibition of HIV Replications

Research into compounds having triazole and thiadiazole rings has also extended into the field of virology, with specific studies indicating potential applications in inhibiting HIV replications. This suggests the compound's structural framework may be conducive to developing antiviral agents (Krishnaraj & Muthusubramanian, 2014).

Anticancer Activity

The synthesis and evaluation of N-(5-methyl-4-phenylthiazol-2-yl) derivatives, including those with acetamide linkages, have been studied for their anticancer activity. These findings underscore the potential of such compounds in the development of new anticancer agents, highlighting the diverse therapeutic applications that compounds with triazole and thiadiazole moieties might offer (Evren et al., 2019).

Leishmanicidal Activity

Compounds with a similar structural basis have been synthesized and evaluated for their leishmanicidal activity against Leishmania major, revealing significant activity better than standard treatments. This suggests the potential for such structures to be developed into novel treatments for leishmaniasis (Foroumadi et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S2/c1-8(2)20-12(10-5-4-6-22-10)17-19-14(20)23-7-11(21)15-13-18-16-9(3)24-13/h4-6,8H,7H2,1-3H3,(H,15,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTKVOQWJQSTMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C(C)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

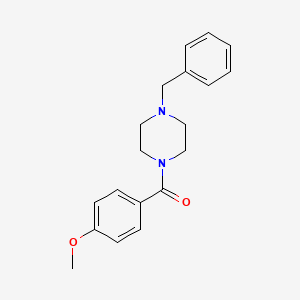

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)

![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5511296.png)

![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)

![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)

![4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)